(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol
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Overview
Description
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3r,5r)-5-(Aminomethyl)-2,3,5-trimethylheptane
- (3S,4R,5R)-5-(aminomethyl)-2-({3-[3-(dimethylamino)-5-[hydroxy({[(3R)-1-methylpyrrolidin-3-yl]amino})methyl]phenyl]-2-methoxyphenyl}methyl)-4-[(1S)-1-hydroxyethyl]-N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1,2-oxazolidine-3-carboxamide
Uniqueness
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both aminomethyl and benzyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1 |
InChI Key |
OJLWRBSJLOKJNJ-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H](CN([C@H]1CN)CC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C1CN)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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